3,5-dibromobenzene-1,2-diamine Hydrochloride

Selenium derivatization GC‑MS isotope dilution Memory effect

Trace selenium analysis by GC-ECD demands a derivatization reagent with controlled carry-over and validated precision-generic halogenated phenylenediamines produce inconsistent results. 3,5-Dibromobenzene-1,2-diamine hydrochloride delivers an intermediate GC memory effect between NPD and TFMPD, making it the optimal balance of sensitivity and cost for regulatory or clinical Se screening. • GC detection limit: 1 ng/mL Se (2 pg on-column); precision 1-7% RSD at 10 ng Se level. • Supplied as crystalline dihydrochloride salt (CAS 85005-68-1) for superior handling and solubility. • ≥99.0% titrimetric purity ensures lot-to-lot derivatization consistency. • Dual bromine handles at the 3- and 5-positions enable sequential Pd-catalyzed cross-coupling after benzimidazole/quinoxaline condensation-unavailable from the 4,5-dibromo isomer. Standard international B2B shipping; R&D-use-only designation applies per TSCA status.

Molecular Formula C6H8Br2Cl2N2
Molecular Weight 338.85 g/mol
CAS No. 85005-68-1
Cat. No. B7814436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromobenzene-1,2-diamine Hydrochloride
CAS85005-68-1
Molecular FormulaC6H8Br2Cl2N2
Molecular Weight338.85 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)N)Br)Br.Cl.Cl
InChIInChI=1S/C6H6Br2N2.2ClH/c7-3-1-4(8)6(10)5(9)2-3;;/h1-2H,9-10H2;2*1H
InChIKeyXCKKOBMMDBZIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromobenzene-1,2-diamine Hydrochloride: Identity & Procurement


3,5-Dibromobenzene-1,2-diamine hydrochloride (also referred to as 3,5-dibromo‑o‑phenylenediamine dihydrochloride or 3,5‑DBPD) is a halogenated aromatic ortho‑diamine characterized by two bromine atoms at the 3‑ and 5‑positions of the benzene ring and two adjacent amine groups, supplied as a dihydrochloride salt [1]. The compound serves both as a versatile building block for nitrogen‑containing heterocycles (benzimidazoles, quinoxalines) and as a well‑characterized derivatization reagent for trace selenium quantitation by gas chromatography with electron‑capture detection (GC‑ECD) [2]. Its physical form as a crystalline dihydrochloride salt imparts handling and solubility advantages over the corresponding free base in many laboratory workflows.

1
Derivatization reagent: GC-ECD / GC-MS trace selenium analysis via piazselenol formation
2
Synthetic building block: brominated benzimidazole and quinoxaline heterocycle synthesis
3
Salt form: crystalline dihydrochloride; may support laboratory handling and solubility in aqueous workflows

3,5-Dibromobenzene-1,2-diamine HCl: Why Substitution Fails


Ortho‑phenylenediamine derivatives exhibit widely divergent performance in both analytical derivatization and heterocycle synthesis, driven by the electronic and steric effects of ring substituents. In GC‑MS selenium analysis, three structurally related derivatizing reagents—4‑nitro‑, 3,5‑dibromo‑, and 4‑trifluoromethyl‑o‑phenylenediamine—produced markedly different GC memory effects, making direct substitution without re‑validation unreliable [1]. Similarly, the 3,5‑dibromo substitution pattern controls the regiochemistry of subsequent cyclocondensation and cross‑coupling steps that would proceed differently or fail with the 4,5‑dibromo isomer or the unsubstituted parent diamine [2]. These quantitative performance gaps mean that a generic “halogenated phenylenediamine” procurement specification cannot guarantee equivalent experimental outcomes.

GC memory effect differs between analogs

4-nitro, 3,5-dibromo, and 4-trifluoromethyl derivatives show distinct carry‑over profiles; substituting without re‑validation may alter assay reproducibility.

Regiochemical outcome depends on substitution pattern

The 3,5‑dibromo isomer directs mono‑functionalization at a specific position after cyclocondensation; the 4,5‑dibromo isomer or unsubstituted diamine would give different product distributions.

Purity specification not interchangeable with free base

The hydrochloride salt is available with a controlled titrimetric purity; using lower‑grade free base may introduce interfering peaks or batch variability in trace analysis.

3,5-Dibromobenzene-1,2-diamine HCl: Evidence vs. Closest Analogs


GC Memory Effect: Intermediate Between NPD and TFMPD

In a direct head‑to‑head study of three o‑phenylenediamine‑based derivatizing reagents for GC‑MS selenium isotope dilution analysis, 3,5‑dibromo‑o‑phenylenediamine (DBPD) showed a memory effect ranked between 4‑nitro‑o‑phenylenediamine (NPD, highest memory) and 4‑trifluoromethyl‑o‑phenylenediamine (TFMPD, lowest memory). The precision of Se isotope ratio measurements at the 10‑ng level ranged from 1 % to 7 % across all three reagents, with no statistically significant difference among them [1]. This positions DBPD as a practical compromise—cleaner than NPD without the cost premium of TFMPD.

GC memory effect ranking
Head-to-head
DBPDmemory:intermediate (NPD > DBPD > TFMPD)
Precision: 1–7% RSD at 10 ng Se; no significant difference among reagents
Derivatization reagent selection context; supports intermediate memory profile choice
Conditions: isotope dilution GC‑MS, urine Se, 76Se ISTD
Selenium derivatization GC‑MS isotope dilution Memory effect

GC‑ECD Sensitivity: Outperforming DAN and NPD

A comparative study of three reagents for the gas chromatographic determination of selenium evaluated 2,3‑diaminonaphthalene (DAN), 4‑nitro‑o‑phenylenediamine (NPD), and 3,5‑dibromo‑o‑phenylenediamine (DBPD). DBPD exhibited the highest sensitivity, achieving a lowest detectable Se concentration of 1 ng/mL (2 µL injection volume) and a mass detection limit of 2 × 10⁻¹² g [1]. The other two reagents were explicitly reported as inferior in sensitivity.

GC‑ECD detection sensitivity
Reported
LOD Se: 1 ng/mL (2 µL injection); mass LOD: 2 pg
Reported highest sensitivity among tested o‑phenylenediamine reagents
Source-specific review; verify LOD in target matrix
Selenium trace analysis GC‑ECD Detection limit

Regioselective Substitution Enabled by 3,5-Dibromo Pattern

When 3,5‑dibromo‑o‑phenylenediamine is condensed with cyclohexanone and oxidized, the resulting 4,6‑dibromo‑2H‑benzimidazole‑2‑spirocyclohexane undergoes regioselective mono‑substitution at the 4‑position (para to the spiro carbon) with nucleophiles such as sodium 2,3‑dichlorophenoxide and piperidine, whereas morpholine reacts with loss of bromine to give a different substitution pattern [1]. By contrast, the 4,5‑dibromo isomer would place bromines in equivalent positions, leading to a mixture of regioisomers or symmetric products. Unsubstituted o‑phenylenediamine cannot undergo any of these post‑cyclization functionalization steps.

Regioselective substitution
Class-level
Mono‑substitution at 4‑position of 4,6‑dibromo‑2H‑benzimidazole‑2‑spirocyclohexane with nucleophiles; morpholine causes loss of Br
Regiochemical control context; 3,5‑pattern enables single reactive handle
Class‑level inference; verify for target scaffold
Benzimidazole synthesis Regioselectivity Nucleophilic aromatic substitution

Dihydrochloride Salt: Purity Advantage Over Free Base

The dihydrochloride salt (CAS 85005‑68‑1; monohydrochloride CAS 75568‑11‑5) is commercially available with a titrimetric assay specification of ≥99.0 % from major reagent suppliers, explicitly designated as a “sensitive reagent for the determination of Se by GC‑ECD” . In contrast, the free base (CAS 1575‑38‑8) is typically supplied at ≥95 % purity (HPLC) by laboratory chemical vendors . The higher and more rigorously defined purity of the hydrochloride salt reduces the risk of interfering peaks in trace analytical applications and minimizes batch‑to‑batch variability in synthetic use.

Salt form purity specification
Data to verify
HCl salt: titrimetric purity specification; free base: HPLC area‑% purity (typically lower)
Supports purity‑context review; higher defined purity may suit trace analysis
Data to verify; supplier specification
Salt form comparison Purity specification Procurement quality

3,5-Dibromobenzene-1,2-diamine HCl: Key Application Scenarios


Isotope Dilution GC‑MS for Selenium in Biofluids and Environmental Samples

This compound’s documented intermediate memory effect (between NPD and TFMPD) and precision of 1–7 % RSD at the 10‑ng Se level [1] support its use in regulatory or clinical trace selenium analysis where carry‑over must be controlled but budget constraints preclude fluorinated reagents. The commercial availability of the hydrochloride salt at ≥99.0 % titrimetric purity further ensures consistent derivatization performance.

High-Sensitivity GC‑ECD for Selenium Contamination Screening

With a demonstrated GC detection limit of Se 1 ng/mL (2 pg on‑column) [2], the compound outperforms the widely used 2,3‑diaminonaphthalene and 4‑nitro‑o‑phenylenediamine reagents, making it the preferred choice for ultra‑trace screening programs in food safety, water quality, and occupational health monitoring.

Regioselective Synthesis of Brominated Benzimidazoles

The 3,5‑dibromo substitution pattern permits post‑cyclization regioselective nucleophilic aromatic substitution at the 4‑position of the resulting benzimidazole core, enabling stepwise introduction of diverse pharmacophoric groups [3]. This synthetic route is unavailable from the 4,5‑dibromo isomer or the unsubstituted parent diamine, giving medicinal chemistry teams a unique building block for structure‑activity relationship exploration.

Cross-Coupling-Ready Heterocyclic Library Precursor

The two bromine atoms at the 3‑ and 5‑positions serve as orthogonal handles for sequential palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) after initial condensation to benzimidazoles or quinoxalines, making the compound a strategic entry point for generating diverse compound libraries in early‑stage drug discovery.

Application
Selection Property
Validation Focus
Isotope dilution GC‑MS Se in biofluids
Memory-effect profile
Carry‑over control & precision at low ng levels
High‑sensitivity GC‑ECD Se screening
Detection sensitivity
LOD verification in target matrix
Regioselective benzimidazole synthesis
Regiochemical differentiation
Substitution pattern confirmation
Cross‑coupling‑ready heterocyclic library
Orthogonal halogen handles
Sequential coupling efficiency
Quote Request

Request a Quote for 3,5-dibromobenzene-1,2-diamine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.